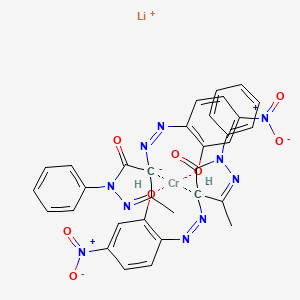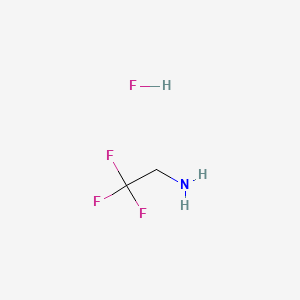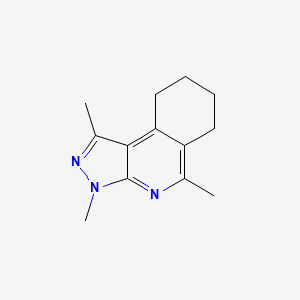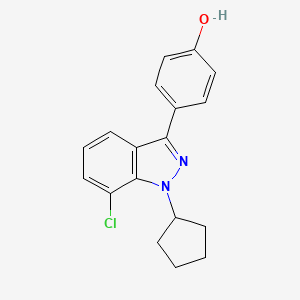
Phenol, 4-(7-chloro-1-cyclopentyl-1H-indazol-3-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(7-氯-1-环戊基-1H-吲唑-3-基)苯酚 是一种复杂的有机化合物,属于酚类和吲唑类。该化合物以一个连接到吲唑环上的酚基团为特征,该吲唑环进一步被氯原子和环戊基取代。该化合物的独特结构使其在包括药物化学和药理学在内的各个科学研究领域引起了极大的兴趣。
准备方法
合成路线和反应条件
4-(7-氯-1-环戊基-1H-吲唑-3-基)苯酚 的合成通常涉及多步有机反应。一种常见的合成路线包括以下步骤:
吲唑核的形成: 吲唑核可以通过邻苯二胺与羧酸或其衍生物在酸性条件下环化合成。
环戊基的引入: 环戊基可以通过在碱存在下使用环戊基卤代烃进行烷基化反应引入。
氯化: 氯原子可以通过使用氯化剂(例如亚硫酰氯或五氯化磷)进行亲电芳香取代引入。
酚基的连接: 酚基可以通过亲核芳香取代反应连接。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大,利用连续流动反应器和优化的反应条件,以确保高收率和纯度。催化剂和自动化系统的使用可以进一步提高生产过程的效率。
化学反应分析
反应类型
4-(7-氯-1-环戊基-1H-吲唑-3-基)苯酚 经历各种类型的化学反应,包括:
氧化: 酚基可以使用氧化剂(如高锰酸钾或三氧化铬)氧化形成醌。
还原: 该化合物可以进行还原反应,特别是在吲唑环上,使用还原剂(如硼氢化钠或氢化铝锂)。
取代: 亲电和亲核取代反应可以在酚环和吲唑环上发生,允许该化合物的进一步功能化。
常用试剂和条件
氧化: 高锰酸钾、三氧化铬和过氧化氢。
还原: 硼氢化钠、氢化铝锂和催化氢化。
取代: 卤化剂(例如亚硫酰氯)、烷基化剂(例如卤代烃)和亲核试剂(例如胺、硫醇)。
形成的主要产物
氧化: 醌及其相关衍生物。
还原: 还原的吲唑衍生物。
取代: 各种取代的酚和吲唑衍生物。
科学研究应用
4-(7-氯-1-环戊基-1H-吲唑-3-基)苯酚 在科学研究中具有广泛的应用:
化学: 用作合成更复杂有机分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌、抗炎和抗癌特性。
医学: 研究其作为治疗各种疾病的治疗剂的潜力。
工业: 用于开发新材料和化学工艺。
作用机制
4-(7-氯-1-环戊基-1H-吲唑-3-基)苯酚 的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以通过以下途径发挥其作用:
与酶结合: 抑制或激活参与代谢途径的特定酶。
与受体相互作用: 调节细胞表面或细胞内的受体活性。
改变基因表达: 影响与细胞生长、分化和凋亡相关的基因的表达。
相似化合物的比较
4-(7-氯-1-环戊基-1H-吲唑-3-基)苯酚 可以与其他类似化合物进行比较,例如:
4-(1H-吲唑-3-基)苯酚: 缺少氯和环戊基,导致不同的化学和生物特性。
4-(7-溴-1-环戊基-1H-吲唑-3-基)苯酚: 用溴原子代替氯原子取代,这可能会影响其反应性和生物活性。
4-(7-氯-1-甲基-1H-吲唑-3-基)苯酚:
4-(7-氯-1-环戊基-1H-吲唑-3-基)苯酚 独特的结构特征,如氯和环戊基的存在,使其具有独特的化学和生物特性,使其成为各种研究和工业应用中宝贵的化合物。
属性
CAS 编号 |
680611-61-4 |
|---|---|
分子式 |
C18H17ClN2O |
分子量 |
312.8 g/mol |
IUPAC 名称 |
4-(7-chloro-1-cyclopentylindazol-3-yl)phenol |
InChI |
InChI=1S/C18H17ClN2O/c19-16-7-3-6-15-17(12-8-10-14(22)11-9-12)20-21(18(15)16)13-4-1-2-5-13/h3,6-11,13,22H,1-2,4-5H2 |
InChI 键 |
NDUBFDHNGRZGIL-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)N2C3=C(C=CC=C3Cl)C(=N2)C4=CC=C(C=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


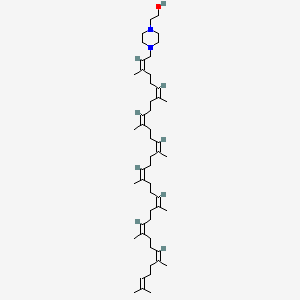
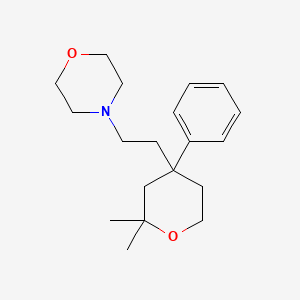
![acetic acid;(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B12732565.png)
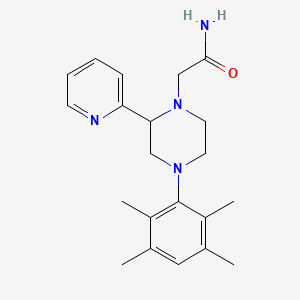
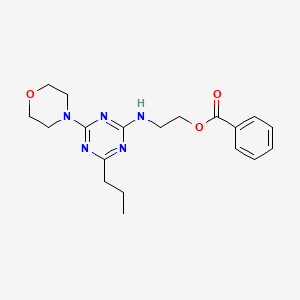


![8-(4-bromophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12732583.png)
